2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. Unfortunately, specific information on the synthesis of “2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid” is not available in the literature .Chemical Reactions Analysis
Understanding the chemical reactions that a compound can undergo is crucial for predicting its behavior and potential uses. Unfortunately, specific information on the chemical reactions of “this compound” is not available in the literature .Scientific Research Applications
Crystallographic Studies
The compound 2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid has been utilized in crystallographic studies to understand molecular structures and interactions. For instance, a related compound, 6-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)hexanoic acid, was synthesized and its crystalline structure analyzed to understand hydrogen bonding and molecular layer formation (Carvalho, Emmerling, & Schneider, 2007).
Synthesis and Characterization of Complexes
In the field of chemistry, this compound and its derivatives are used to synthesize and characterize various metal complexes. A study involving the synthesis and characterization of Platinum(II) and Palladium(II) complexes with related dithiocarbamates and amines has been conducted, providing insights into the properties of these complexes (Faraglia et al., 2001).
Antimicrobial Activities
Compounds similar to this compound have been synthesized and their antimicrobial activities evaluated. A study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, for example, showed promising results against Gram-positive and Gram-negative bacteria (Sharma, Sharma, & Rane, 2004).
Agricultural Applications
Research has also been conducted on the use of related compounds in agriculture. For instance, studies on the environmental behavior and dissipation of 2,4-Dichlorophenoxyacetic acid, a compound structurally similar to this compound, have provided insights into its use as an agricultural herbicide (Wilson, Geronimo, & Armbruster, 1997).
Pharmacological Research
In the pharmacological domain, similar compounds have been studied for their potential as dual inhibitors of cyclo-oxygenase and 5-lipoxygenase, demonstrating significant therapeutic potential in various animal models (Laufer, Tries, Augustin, & Dannhardt, 1994).
Material Science
The compound's derivatives have been investigated in material science for developing metal–organic frameworks. These frameworks have potential applications in areas such as luminescence and thermostability (Sun et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[8-(ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-12-10-13-8-7(16(10)5-6(17)18)9(19)15(3)11(20)14(8)2/h4-5H2,1-3H3,(H,12,13)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQUZKHMIOYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=O)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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